molecular formula C12H11N3O B047726 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one CAS No. 124886-01-7

1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one

Cat. No.: B047726
CAS No.: 124886-01-7
M. Wt: 213.23 g/mol
InChI Key: ODCKPUDNMNCWMR-UHFFFAOYSA-N
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Description

BMY-20844 is a small molecule drug developed by Bristol Myers Squibb Company. It is a potent inhibitor of 3’,5’-cyclic-AMP phosphodiesterases, which are enzymes that play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .

Preparation Methods

The synthetic routes and reaction conditions for BMY-20844 are proprietary and not publicly disclosed in detail. it is known that the compound belongs to the class of imidazoquinoline derivatives. The synthesis of such compounds typically involves the formation of the imidazoquinoline core structure, followed by functionalization at specific positions to achieve the desired pharmacological properties .

Chemical Reactions Analysis

BMY-20844 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in BMY-20844, potentially altering its pharmacological activity.

    Substitution: Substitution reactions can introduce different substituents into the imidazoquinoline core, affecting the compound’s potency and selectivity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

BMY-20844 exerts its effects by inhibiting the activity of 3’,5’-cyclic-AMP phosphodiesterases. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate, which in turn activates cyclic adenosine monophosphate-dependent protein kinase. The activation of this kinase results in various downstream effects, including the inhibition of platelet aggregation and the modulation of vascular tone. The compound’s antithrombotic actions are primarily attributed to these mechanisms .

Comparison with Similar Compounds

BMY-20844 is compared with other inhibitors of 3’,5’-cyclic-AMP phosphodiesterases, such as:

    Anagrelide: Another inhibitor of cyclic adenosine monophosphate phosphodiesterases, used primarily for the treatment of essential thrombocythemia.

    BMY-21190: A structurally similar compound with potent inhibitory activity against cyclic adenosine monophosphate phosphodiesterases.

BMY-20844 is unique in its specific inhibition profile and its potential therapeutic applications in cardiovascular diseases. While other compounds like anagrelide and BMY-21190 also inhibit cyclic adenosine monophosphate phosphodiesterases, BMY-20844’s distinct chemical structure and pharmacological properties make it a valuable candidate for further research and development .

Properties

IUPAC Name

7,8-dimethyl-1,3-dihydroimidazo[4,5-b]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-6-3-4-9-8(7(6)2)5-10-11(13-9)15-12(16)14-10/h3-5H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCKPUDNMNCWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154516
Record name 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124886-01-7
Record name 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124886017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-20844
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALR3F45M10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-[(2,3-Dimethyl-6-nitrophenyl)methylene]-2,4-imidazolidinedione (19.95 g, 76 mmol) in dimethylformamide (350 mL) was hydrogenated over 10% palladium on charcoal (3 g) at 60 p.s.i. in a Parr hydrogenation apparatus. After hydrogen uptake ceased, the mixture was filtered through kieselgehr and the solvent evaporated to leave a solid which was suspended in a refluxing methanol (1 L). Iodine (19.4 g, 76 mmol) was added portionwise over 5 minutes and the mixture refluxed for 15 minutes before being concentrated in vacuo to about 100 mL. A solution of sodium thiosulfate (21 g) and sodium carbonate (11 g) in water (300 mL) was added with vigorous stirring to afford a beige precipitate which was collected, washed with water and dried in air to give 15.7 g. This was combined with crude material from experiments performed on 40 g and 4.16 g of starting material, suspended in hot (80° C.) water, filtered, suspended in refluxing methanol and filtered. Crystallization from dimethylacetamide afforded 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one (53.4 g, 65%), m.p. >300° C.
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
19.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
4.16 g
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six
Quantity
3 g
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
Reactant of Route 2
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
Reactant of Route 3
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
Reactant of Route 4
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
Reactant of Route 5
Reactant of Route 5
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
Reactant of Route 6
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one

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